molecular formula C18H18N4S B299526 4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE

4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE

Katalognummer: B299526
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: FTIJNRLFGFYJME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a piperazine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Eigenschaften

Molekularformel

C18H18N4S

Molekulargewicht

322.4 g/mol

IUPAC-Name

4-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C18H18N4S/c1-2-6-15(7-3-1)16-14-23-18(20-16)22-12-10-21(11-13-22)17-8-4-5-9-19-17/h1-9,14H,10-13H2

InChI-Schlüssel

FTIJNRLFGFYJME-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4

Kanonische SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE typically involves the formation of the thiazole ring, followed by the attachment of the phenyl and pyridinyl groups, and finally the incorporation of the piperazine ring. Common reagents might include thioamides, halogenated aromatic compounds, and piperazine derivatives. Reaction conditions often involve heating, the use of solvents like ethanol or dimethylformamide, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated benzene in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various substituted thiazoles, pyridines, and piperazines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for 4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperidine
  • 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)morpholine

Uniqueness

4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE is unique due to its specific combination of the thiazole, pyridine, and piperazine rings, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.